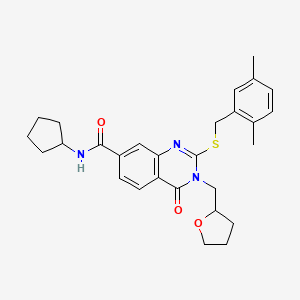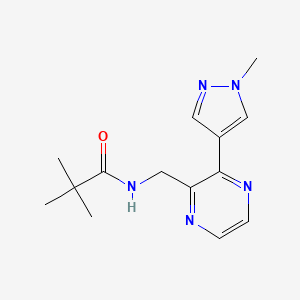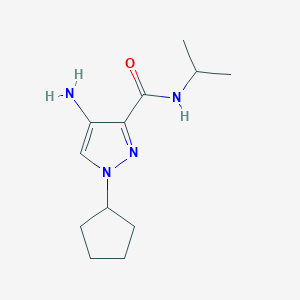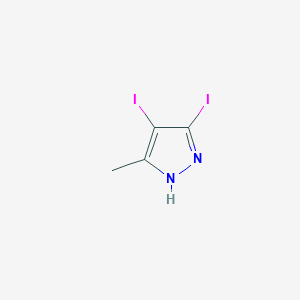![molecular formula C9H16ClNO3 B2547408 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride CAS No. 2580218-00-2](/img/structure/B2547408.png)
6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride involves the construction of spirocyclic scaffolds, which are achieved by ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles. In one study, the synthesis of related compounds, specifically 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, was performed, which shares a similar spirocyclic structure and could be considered an analogue to the compound . This process adds to the family of sterically constrained amino acids, which are valuable in chemistry, biochemistry, and drug design due to their unique structural properties .
Molecular Structure Analysis
The molecular structure of 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride is characterized by a spirocyclic framework, which includes a four-membered ring. This structure is significant because it imposes steric constraints on the molecule, potentially affecting its reactivity and interaction with biological targets. The related compounds synthesized in the research exhibit a spirocyclic structure with a focus on creating constrained amino acids for specialized applications .
Chemical Reactions Analysis
The chemical reactions involving spirocyclic compounds like 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride often include electrophilic amination of C-H acidic compounds. For instance, the reaction of 1-oxa-2-azaspiro[2.5]octane with various C-H acids has been studied, leading to the formation of different stabilisation reactions and the introduction of amino groups . These reactions are complex and can result in a variety of products, including geminal diamino acid derivatives and cyclic dipeptide derivatives, depending on the specific conditions and reactants used .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride are not directly detailed in the provided papers. However, based on the synthesis and molecular structure analyses, it can be inferred that the compound likely exhibits properties typical of sterically constrained amino acids. These may include a higher degree of rigidity compared to linear amino acids, which could influence solubility, melting point, and reactivity. The presence of the spirocyclic ring and the hydrochloride group would also affect the compound's acidity and basicity, as well as its potential to form salts and interact with other molecules .
Wissenschaftliche Forschungsanwendungen
Electrophilic Amination and Its Utility
Electrophilic amination of C-H-acidic compounds using 1-oxa-2-azaspiro[2.5]octane derivatives demonstrates a method for introducing a 1-hydroxycyclohexylamino group at acidic positions. This approach allows for various stabilisation reactions, including intramolecular nucleophilic attacks and the formation of geminal diamino acid derivatives. These reactions underline the chemical versatility of spirocyclic compounds in synthesizing complex organic molecules, including amino acid derivatives and cyclic dipeptide derivatives (Andreae et al., 1992).
Supramolecular Aggregation
Supramolecular aggregation studies of hydroxycarboxylic acid derivatives highlight the influence of hydroxymethyl group conformation on the dimensionality of structures formed via hydrogen bonds. Such insights are crucial for understanding and designing new supramolecular assemblies, which have applications in material science and nanotechnology (Foces-Foces et al., 2005).
Reactions with O-centered Nucleophiles
The reactions of specific spirocyclic compounds with primary aliphatic alcohols and ketone oximes result in the formation of novel organic structures. This work emphasizes the reactivity of spirocyclic compounds with O-centered nucleophiles, contributing to the development of new synthetic routes in organic chemistry (Kayukova et al., 2006).
Synthesis and Properties of Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate
Investigations into the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate offer insights into the transformation of 1-oxaspiro[2,5]octane-2-carboxylic acid derivatives. This research contributes to the understanding of how spirocyclic compounds can be used to generate thioamides and thiazoles, relevant in medicinal chemistry and drug design (Kuroyan et al., 1991).
Cyclization to Produce Constrained Amino Acids
The cyclization of specific substrates in concentrated sulfuric acid to produce constrained amino acids illustrates a route to novel organic molecules. This methodology enables the synthesis of octahydrophenanthrene derivatives, expanding the toolkit for creating biologically active compounds and pharmaceuticals (Wilamowski et al., 1995).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c10-5-7-1-2-9(13-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUMKVCTNQVPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)C(=O)O)OC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2547326.png)
![4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2547328.png)
![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547329.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2547331.png)


![Allyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2547335.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2547340.png)


![Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2547344.png)
![1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene](/img/structure/B2547345.png)
